4,4-dimethyldihydro-2H-pyran-3(4H)-one

Description

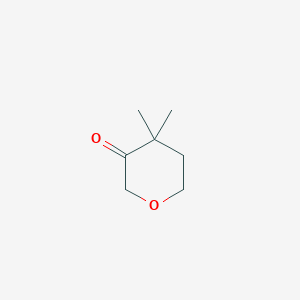

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyloxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-4-9-5-6(7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRVIWULDVTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4,4 Dimethyldihydro 2h Pyran 3 4h One

Functional Group Interconversions at the Ketone Moiety

The ketone functionality is a primary site for synthetic modification, allowing for both oxidation and reduction to access different functional groups and oxidation states.

The oxidation of cyclic ketones is a fundamental transformation, and in the case of 4,4-dimethyldihydro-2H-pyran-3(4H)-one, it offers a pathway to lactones, which are valuable synthetic intermediates. The Baeyer-Villiger oxidation is a prime example of this, converting cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. rsc.org

The regioselectivity of the Baeyer-Villiger oxidation is predictable, governed by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org For this compound, the potential products are a seven-membered lactone (oxepanone) or a six-membered anhydride (B1165640) derivative. The migration of the more substituted C4 carbon would lead to the anhydride, while migration of the C2 methylene (B1212753) carbon would result in the oxepanone.

Table 1: Potential Products of Baeyer-Villiger Oxidation

| Migrating Group | Product Structure | Product Name |

|---|---|---|

| C2 (Methylene) | (Structure of the corresponding oxepanone) | 5,5-Dimethyloxepan-2,4-dione |

Note: The specific outcomes and yields for this compound require specific experimental data, but the general principles of the Baeyer-Villiger oxidation provide a strong predictive framework.

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 4,4-dimethyldihydro-2H-pyran-3(4H)-ol. This transformation can be achieved using a variety of reducing agents, with the stereochemical outcome being a key consideration.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The stereoselectivity of the reduction (i.e., the ratio of the resulting cis and trans diastereomeric alcohols) is influenced by factors like the steric hindrance of the reducing agent and the substitution pattern on the pyran ring. For instance, the gem-dimethyl group at the C4 position can influence the trajectory of the hydride attack on the carbonyl carbon.

Research on related cyclic ketones demonstrates that the choice of reducing agent and reaction conditions can be tuned to favor one diastereomer over the other.

Table 2: Representative Reduction of a Cyclic Ketone

| Substrate | Reducing Agent | Solvent | Product(s) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | NaBH₄ | Isopropanol | cis/trans-4-tert-Butylcyclohexanol | 15:85 |

This table illustrates the principle of stereoselective reduction on a model system. Specific data for this compound would depend on experimental investigation.

Nucleophilic Substitution Reactions Involving the Pyran Ring

While reactions at the carbonyl group are common, the pyran ring itself can participate in nucleophilic reactions, often leading to ring-opening. clockss.org The ether linkage makes the C2 and C6 positions susceptible to nucleophilic attack, particularly under acidic conditions which activate the ether oxygen. researchgate.net For 2H-pyran-2-ones, nucleophilic attack is a common reaction pathway, often resulting in the formation of new heterocyclic or carbocyclic systems. clockss.org In the case of saturated pyranones like the title compound, such reactions might require more forcing conditions but can provide pathways to complex acyclic structures or rearranged cyclic products. For example, reactions with strong nucleophiles could cleave the ether bond, leading to a functionalized open-chain keto-alcohol.

Ring Transformation Reactions

The carbon skeleton of this compound can be rearranged into other valuable cyclic structures, demonstrating its utility as a synthetic scaffold.

Hypervalent iodine reagents, such as iodine(III) compounds, are known to mediate unique oxidative rearrangements. researchgate.net While specific studies on this compound are not prevalent in the provided search results, the general reactivity pattern involves the rearrangement of cyclic substrates. Research has shown that hypervalent iodine can facilitate ring-contraction reactions. researchgate.net Such a transformation on a tetrahydropyranone could potentially yield a substituted γ-butyrolactone, a common motif in natural products. nih.gov The proposed mechanism would likely involve initial interaction of the iodine(III) reagent with the ketone or its enol form, followed by an oxidative cascade that culminates in the contraction of the six-membered ring to a five-membered lactone.

The pyranone ring system can serve as a precursor for constructing other, often more complex, ring systems. These transformations hinge on the chemo- and regioselective reactions of the starting material. mdpi.com For instance, pyran-2-ones can react with binucleophiles like hydrazines to yield pyridines or other nitrogen-containing heterocycles through a ring-opening/ring-closing cascade. clockss.orgacs.org While the title compound is a saturated pyran-3-one, its functional groups could be elaborated to create substrates for similar cyclization reactions. For example, conversion to an α,β-unsaturated ketone would open up pathways for Michael additions followed by intramolecular cyclizations to form bicyclic or spirocyclic products. The strategic placement of functional groups allows for controlled ring closures, leading to specific and desired molecular architectures. mdpi.com

Transformations Involving Side-Chain Functionalization

Similarly, specific research detailing transformations that involve the functionalization of a side-chain on this compound is not found in the current body of scientific literature. The inherent structure of this compound, lacking a pre-existing side-chain, would necessitate an initial reaction to introduce one, such as an alkylation at the C2 or C4 position. While the alkylation of ketones is a fundamental organic reaction, specific conditions and outcomes for the side-chain functionalization of this compound have not been reported.

Application of 4,4 Dimethyldihydro 2h Pyran 3 4h One As a Key Building Block

Role in Total Synthesis of Complex Natural Products

The tetrahydropyran (B127337) motif is a common structural element in a vast number of biologically active natural products. Consequently, readily available and functionalized pyran derivatives are highly sought-after starting materials for their total synthesis. While specific examples detailing the direct use of 4,4-dimethyldihydro-2H-pyran-3(4H)-one in the total synthesis of a named complex natural product are not extensively documented in publicly available literature, the application of closely related dihydropyranones is well-established. For instance, the 2H-pyran ring serves as a crucial intermediate in the synthesis of compounds like (-)-daurichromenic acid and its analogues. The strategic placement of functional groups on the pyran ring allows for stereocontrolled transformations, which are essential for the asymmetric synthesis of complex natural products. The gem-dimethyl group in this compound can provide steric hindrance, influencing the stereochemical outcome of reactions at adjacent centers, a valuable tool in the synthesis of intricate molecular architectures.

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the ketone and the ether linkage within this compound makes it a valuable precursor for the synthesis of a variety of other heterocyclic compounds. The pyran ring can be opened or rearranged under different reaction conditions to yield new ring systems.

For example, pyran-2-one derivatives are known to undergo rearrangement reactions upon treatment with various nucleophiles like ammonia, amines, hydrazines, and hydroxylamine. These reactions can lead to the formation of pyridones, pyrazoles, isoxazoles, and other nitrogen-containing heterocycles. mdpi.com A general representation of this reactivity is the condensation of a pyran-2-one with a primary amine to yield a pyridone.

Furthermore, the 2,2-dimethyl-3,4-dihydro-2H-pyran unit has been successfully incorporated into more complex fused heterocyclic systems, such as pyrano[2,3-b]quinolines. In a reported synthesis, a Wittig reaction followed by cyclization and reductive cyclization steps afforded these quinoline (B57606) derivatives, which are known for their diverse biological activities. This demonstrates the utility of the dimethylated pyran scaffold in constructing polycyclic aromatic systems.

Precursor for Chiral Intermediates in Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound, being a prochiral ketone, is an excellent substrate for asymmetric reduction to furnish chiral alcohols. These chiral hydroxy-tetrahydropyran derivatives are valuable intermediates for the synthesis of enantiomerically enriched target molecules.

While a specific enzymatic reduction for the title compound is not detailed, a closely related derivative, 4,4-dimethoxytetrahydro-2H-pyran-3-one, has been successfully reduced to the corresponding (R)-α-hydroxyketal with high enantioselectivity (>99% ee) using a ketone reductase. This process, which includes in situ cofactor recycling, has been scaled up to produce significant quantities of the chiral alcohol, highlighting the industrial applicability of this approach. This demonstrates the potential of this compound to serve as a precursor to valuable chiral building blocks.

Utility as a Scaffold in Medicinal Chemistry Research

The pyran ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov The inherent drug-like properties and the potential for multipoint functionalization make pyran derivatives attractive starting points for drug discovery programs. researchgate.net this compound, with its ketone functionality and stable gem-dimethylated core, serves as an excellent scaffold for the generation of novel molecular entities with potential therapeutic applications.

The ketone at the 3-position can be readily transformed into a variety of other functional groups, such as amines, oximes, and hydrazones, allowing for the introduction of diverse substituents. These modifications can be used to probe the structure-activity relationships (SAR) of a compound series and to optimize binding to a biological target. For instance, substituted 4-amino-2H-pyran-2-one analogs have been investigated as potential anticancer agents. wikipedia.org

Design of Structurally Diverse Libraries

The concept of lead-oriented synthesis, which focuses on the creation of compound libraries with favorable physicochemical properties for drug discovery, is well-supported by the use of scaffolds like dihydro-2H-pyran-3(4H)-one. nih.govcore.ac.uk Its rigid framework and functional handles are ideal for combinatorial chemistry approaches, enabling the rapid generation of a large number of structurally diverse analogs.

Four-component reactions involving cyclic 1,3-dicarbonyl compounds (related to the pyranone structure) have been utilized to synthesize libraries of dihydropyridinones and dihydropyrans. bldpharm.com This highlights the potential of using this compound in similar multicomponent reactions to build diverse small molecule libraries for high-throughput screening. The ability to generate a wide range of derivatives from a single, readily accessible starting material is a significant advantage in modern drug discovery.

Integration into Multistep Synthetic Sequences

Table 1: Representative Synthetic Sequence for a Dihydropyranone Core

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | α-Ketoglutaric acid | Trimethyl orthoformate, H₂SO₄, MeOH | Dimethyl 2,2-dimethoxypentanedioate | 90% | researchgate.net |

| 2 | Dimethyl 2,2-dimethoxypentanedioate | LiAlH₄, THF | 2,2-Dimethoxypentane-1,5-diol | 74% | researchgate.net |

| 3 | 2,2-Dimethoxypentane-1,5-diol | MsCl, Et₃N, CH₂Cl₂ | 3,3-Dimethoxytetrahydropyran | 47% | researchgate.net |

| 4 | 3,3-Dimethoxytetrahydropyran | TFA, CH₂Cl₂ | Dihydro-2H-pyran-3(4H)-one | 99% | researchgate.net |

Once formed, the dihydropyranone can undergo a variety of transformations. For example, it can be a substrate in domino reactions, where a series of reactions occur in a single pot, leading to a significant increase in molecular complexity in an efficient manner. The synthesis of pyrano[2,3-b]quinolines from a related pyran derivative via a domino reductive cyclization is a testament to this approach. The ability to participate in such complex, one-pot transformations makes this compound a highly efficient and atom-economical building block in organic synthesis.

Advanced Spectroscopic and Computational Characterization of Dihydropyran 3 4h Ones

Spectroscopic Analysis for Elucidating Structural Nuances

Spectroscopic analysis is an indispensable tool for the unambiguous identification and detailed structural characterization of 4,4-dimethyldihydro-2H-pyran-3(4H)-one. Each technique offers unique insights into the molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from the analysis of the parent compound, dihydro-2H-pyran-3(4H)-one, and related structures. arkat-usa.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons at positions 2, 5, and 6, and the methyl groups at position 4. The absence of a signal for a proton at the C-4 position is a key indicator of substitution at this site. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon (C-3), the quaternary carbon (C-4), the carbons adjacent to the oxygen (C-2 and C-6), the methylene (B1212753) carbon at C-5, and the two equivalent methyl carbons. The chemical shift of the carbonyl carbon is typically observed in the downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~4.2 (s) | ~72 |

| 3 | - | ~208 |

| 4 | - | ~45 |

| 5 | ~2.5 (t) | ~35 |

| 6 | ~3.8 (t) | ~65 |

| 4-CH₃ | ~1.2 (s) | ~25 |

Note: These are estimated values based on data from analogous compounds.

Infrared (IR) Spectroscopy for Carbonyl Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring strain and electronic effects of the substituents. Additional characteristic bands include those for C-O-C stretching and C-H stretching of the alkyl groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1700 - 1725 |

| C-O-C | Asymmetric Stretch | 1150 - 1085 |

| C-H (Alkyl) | Stretch | 2980 - 2850 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 128.17 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 128.

The fragmentation of the molecular ion is influenced by the presence of the ketone and ether functionalities. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For this specific compound, fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or methyl radicals (•CH₃). The analysis of these fragment ions helps to piece together the structure of the original molecule. The mass spectrum of the parent compound, dihydro-2H-pyran-3(4H)-one, shows a molecular ion at m/z 100 and significant fragments at m/z 71 and 42. arkat-usa.orgnist.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining a suitable single crystal of this compound may be challenging, crystallographic studies of related tetrahydropyran-4-one derivatives have revealed that the six-membered ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the pyran ring is expected to be in a chair conformation.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the structural, electronic, and reactive properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of organic molecules. For dihydropyranone systems, DFT calculations can be employed to:

Predict Spectroscopic Data: DFT methods can accurately predict NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Determine Molecular Geometry and Conformational Preferences: Calculations can be used to determine the most stable conformation of the molecule, such as the preferred chair conformation of the pyran ring, and to calculate bond lengths and angles.

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and identify transition states for reactions involving the carbonyl group or other parts of the molecule. This provides a deeper understanding of the reactivity of this compound. Studies on related pyran systems have utilized DFT to investigate their electronic structure and reactivity.

Understanding Reaction Thermodynamics and Kinetics

A comprehensive understanding of the reaction thermodynamics and kinetics of this compound is crucial for predicting its stability, reactivity, and potential reaction pathways. While specific experimental thermodynamic and kinetic data for this compound are not extensively documented in the literature, valuable insights can be gleaned from computational studies on analogous dihydropyran structures.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the thermodynamic stability and kinetic reactivity of molecules. sapub.org Key parameters such as the Gibbs free energy of activation (ΔG‡), activation energy (Ea), and frequency factor (A) can be calculated to describe a reaction's feasibility and rate. mdpi.com For instance, computational studies on the thermal decomposition of substituted 3,6-dihydro-2H-pyran compounds have shown that the presence of methyl substituents can lower the activation free energy, thereby favoring the reaction. mdpi.com This suggests that substituents play a critical role in the stability of the pyran ring.

The reactivity of a molecule can be further understood by analyzing its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. sapub.orgjournalcsij.com Global chemical reactivity descriptors, derived from these orbital energies, provide a quantitative measure of molecular stability.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. journalcsij.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. journalcsij.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. journalcsij.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. journalcsij.com |

The presence of the gem-dimethyl group at the C4 position in this compound is expected to significantly influence its kinetic behavior, particularly in reactions involving ring formation or opening. This is due to the well-known Thorpe-Ingold effect, or gem-dimethyl effect. This effect posits that geminal substitution on a carbon atom within a chain can accelerate the rate of intramolecular cyclization. nih.govresearchgate.net The two methyl groups compress the angle between the adjacent bonds of the ring, thereby bringing the reactive ends of the molecule closer together and favoring a cyclic transition state. researchgate.net This acceleration can be substantial, making the formation of the dihydropyranone ring more kinetically favorable compared to its non-methylated counterpart.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are dictated by its conformational preferences. The dihydropyran ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. For the parent compound, dihydro-2H-pyran-3(4H)-one, a chair conformation is indicated as the most stable arrangement. researchgate.net

The introduction of the gem-dimethyl group at the C4 position has a profound impact on the conformational landscape of the molecule. This structural feature significantly restricts the conformational freedom of the pyran ring. nih.govresearchgate.net The steric bulk of the two methyl groups limits bond rotation and can lock the ring into a more rigid chair conformation. This restriction of the molecule to a more defined bioactive conformation can be entropically favorable in binding interactions. researchgate.net Furthermore, gem-dimethyl substitution has been shown in computational studies to lower the strain energy of cyclic compounds by 6-10 kcal/mol compared to acyclic reference molecules, which contributes to greater thermodynamic stability. nih.gov

Key Conformational Influences of the Gem-Dimethyl Group:

Restricted Rotation: Steric hindrance limits the flexibility of the ring, reducing the probability of ring inversion to alternative forms like boat or twist-boat conformations.

To explore the dynamic nature of these conformations, Molecular Dynamics (MD) simulations are employed. MD simulations predict the motion of every atom in the molecule over time based on a physical model of interatomic forces. nih.gov This computational technique provides a virtual "movie" of the molecule's behavior, offering insights that are inaccessible through static models alone. nih.govnih.gov

An MD simulation of this compound would allow for the investigation of:

Conformational Stability: Quantifying the time the molecule spends in its lowest-energy chair conformation versus other, higher-energy states.

Ring Flexibility: Analyzing the vibrational modes and torsional fluctuations within the pyran ring to assess its rigidity.

Solvent Effects: Understanding how the molecule interacts with its environment and how this influences its conformational preferences.

By simulating the atomic movements at a femtosecond timescale, MD provides a detailed picture of the molecule's structural dynamics, revealing the subtle interplay of forces that govern its shape and, ultimately, its function. york.ac.uk

Retrosynthetic Strategies for 4,4 Dimethyldihydro 2h Pyran 3 4h One

Disconnection Approaches for Target Molecule Synthesis

Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a powerful tool for designing synthetic routes. For 4,4-dimethyldihydro-2H-pyran-3(4H)-one, several disconnection approaches can be envisioned.

A primary disconnection strategy involves breaking the C-O and C-C bonds of the heterocyclic ring. A logical C-O disconnection points towards an open-chain hydroxy ketone. Further disconnection of a C-C bond, specifically the C4-C5 bond, through a retro-Michael or retro-aldol type reaction, can lead to simpler precursors.

Another key disconnection approach is based on an intramolecular cyclization. For instance, a 6-endo-trig cyclization of an unsaturated hydroxy ketone could be a plausible forward reaction, suggesting a disconnection of the C-O bond and the C5-C6 bond.

A synthesis of related cis-2,6-disubstituted 3,3-dimethyltetrahydropyran-4-one rings has been achieved through the condensation of an aldehyde and a hydroxy silyl (B83357) enol ether. nih.gov This suggests a disconnection across the C2-C3 and O-C6 bonds, leading to a hydroxy silyl enol ether and an aldehyde as key fragments.

The synthesis of dihydro-2H-pyran-3(4H)-one has been reported starting from α-ketoglutaric acid. ed.ac.uk This provides a potential retrosynthetic pathway where the target molecule is traced back to a substituted glutaric acid derivative.

Identification of Synthons and Corresponding Reagents

Based on the disconnection strategies, we can identify the corresponding synthons (idealized fragments) and their real-world chemical equivalents (reagents).

Table 1: Disconnection Strategies and Corresponding Synthons and Reagents

| Disconnection | Synthon 1 (Positive) | Reagent 1 | Synthon 2 (Negative) | Reagent 2 |

| C4-C5 (Retro-Michael) | A C4 electrophile | Isobutylene oxide or a related epoxide | A C5 enolate equivalent | An enolate derived from a protected hydroxyacetone |

| C-O and C5-C6 (Intramolecular Cyclization) | A C6 electrophile and a C2 nucleophile within the same molecule | A δ-hydroxy-α,β-unsaturated ketone | N/A | N/A |

| C2-C3 and O-C6 (Condensation) | An electrophilic C2 and C6 | Formaldehyde | A nucleophilic C3 and O | A hydroxy silyl enol ether derived from 3-hydroxy-2,2-dimethylpropanal |

| Based on α-ketoglutaric acid | A substituted glutaric acid derivative | 3,3-Dimethyl-4-oxopentanoic acid | N/A | N/A |

Functional Group Interconversion (FGI) Strategies

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction. ub.edu In the context of this compound synthesis, several FGI strategies can be employed.

For instance, the ketone functionality at C3 could be introduced late in the synthesis via the oxidation of a corresponding secondary alcohol. This alcohol, in turn, could be derived from the reduction of an ester or a carboxylic acid. This FGI approach allows for the use of starting materials where the C3 position is at a different oxidation state.

Conversely, a precursor containing a hydroxyl group could be converted into a better leaving group, such as a tosylate or mesylate, to facilitate an intramolecular cyclization to form the pyran ring. ub.edu

The following table outlines potential FGI strategies:

Table 2: Functional Group Interconversion Strategies

| Initial Functional Group | Target Functional Group | Reagent(s) |

| Secondary Alcohol (-CHOH-) | Ketone (-C=O-) | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |

| Ester (-COOR) | Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄) |

| Carboxylic Acid (-COOH) | Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄) |

| Alcohol (-OH) | Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), pyridine |

Strategic Planning for Convergent and Divergent Synthesis Pathways

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. acs.org While perhaps less directly applicable to the synthesis of a single target like this compound, a divergent approach could be employed to create a library of related pyranone derivatives starting from a common precursor. For example, a key intermediate could be functionalized at different positions to generate a range of analogs for structure-activity relationship studies. The synthesis of pyrone diterpenes has been achieved using a divergent strategy capitalizing on radical-based chemistry. acs.org

Chemoselectivity and Regioselectivity Considerations in Retrosynthesis

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. In the synthesis of this compound, chemoselectivity would be crucial if any of the intermediates contained other reactive sites. For example, if a precursor contained both a ketone and an ester, a reducing agent would need to be chosen that selectively reduces one over the other. Sodium borohydride (B1222165), for instance, is known to reduce ketones and aldehydes much faster than esters. abcr.com

Regioselectivity , the control of the direction of bond formation in a reaction, is also a critical consideration. In an intramolecular cyclization to form the pyran ring, the reaction must be controlled to favor the formation of the six-membered ring over other possibilities, such as a five-membered furan (B31954) ring. The regioselectivity of such cyclizations can often be influenced by the nature of the catalyst and the reaction conditions. For instance, radical cyclizations can be highly regioselective.

The synthesis of various pyranone derivatives often involves multicomponent reactions where the regioselectivity of the cyclization is a key factor. The synthesis of pyrano[4,3-b]quinoline-1,9(5H)-dione derivatives highlights the importance of activating specific groups to control the reaction pathway. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral dihydropyranones is of paramount importance, and the development of novel catalytic systems for enantioselective synthesis is a primary focus of future research. While significant progress has been made, particularly with N-heterocyclic carbenes (NHCs), there remains a continuous quest for catalysts with improved activity, selectivity, and broader substrate scope.

Future research will likely concentrate on the design and application of new generations of chiral catalysts. This includes the development of sophisticated NHC catalysts with tailored steric and electronic properties to achieve higher enantiomeric excesses (ee) and yields for a wider array of substrates. mdpi.com Investigations into bimetallic catalytic systems and cooperative catalysis, where two or more catalysts work in concert to control stereoselectivity, are also promising avenues.

A key objective is to reduce catalyst loading, which not only lowers costs but also minimizes potential contamination of the final product. mdpi.com The exploration of organocatalysts beyond NHCs, such as chiral Brønsted acids, Lewis bases, and phase-transfer catalysts, will continue to be a fertile ground for innovation in the enantioselective synthesis of dihydropyranones.

Table 1: Examples of Catalytic Systems in Dihydropyranone Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | [3+3] and [4+2] Annulations | Versatile for synthesizing a variety of dihydropyranone derivatives; enables enantioselective synthesis. | mdpi.comnih.gov |

| Proline-derived Urea | Asymmetric Michael addition-lactonization | Provides high yields and excellent stereoselectivities for 3,4-dihydropyranones. | organic-chemistry.org |

| C2-symmetric bis(oxazoline)-Cu(II) complexes | Inverse electron demand hetero Diels-Alder | Catalyzes reactions with high diastereo- and enantioselectivity. | organic-chemistry.org |

Exploration of New Reactivity Modes and Transformations

Expanding the synthetic utility of the 4,4-dimethyldihydro-2H-pyran-3(4H)-one core and related dihydropyranones relies on the discovery of new reactivity modes and chemical transformations. Future research will delve into previously unexplored reaction pathways, aiming to construct more complex and diverse molecular architectures.

One area of focus will be the development of novel annulation strategies beyond the well-established [3+3] and [4+2] cycloadditions. mdpi.comnih.gov This could involve multicomponent reactions where three or more starting materials are combined in a single step to generate intricate dihydropyranone derivatives. Such approaches offer significant advantages in terms of efficiency and atom economy.

Furthermore, investigations into the functionalization of the dihydropyranone ring at various positions will be crucial. This includes the development of selective C-H activation methods to introduce new substituents without the need for pre-functionalized substrates. The transformation of the dihydropyranone scaffold into other heterocyclic systems through ring-opening, rearrangement, and ring-closing cascades represents another exciting frontier. researchgate.net For instance, the pyran ring can serve as a latent synthon for the preparation of functionalized carbocycles and other heterocycles.

Chemoinformatics and Data-Driven Design of Dihydropyranone Derivatives

The integration of computational tools and data science is set to revolutionize the design and discovery of new dihydropyranone derivatives with desired properties. Chemoinformatics, which involves the storage, retrieval, and analysis of chemical information, will play a pivotal role in this data-driven approach. hilarispublisher.comnih.gov

Future research will involve the creation of comprehensive databases of known dihydropyranones, including their synthetic routes, chemical properties, and biological activities. hilarispublisher.com These databases will serve as the foundation for developing predictive models using machine learning and artificial intelligence. taylorfrancis.comimtm.cz Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features of dihydropyranones that govern their biological effects. hilarispublisher.comnih.gov

Molecular modeling and docking simulations will be employed to predict the interactions of dihydropyranone derivatives with biological targets, guiding the rational design of new compounds with enhanced potency and selectivity. hilarispublisher.comimtm.cz These in silico methods can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing. taylorfrancis.com

Table 2: Application of Chemoinformatics in Drug Design

| Chemoinformatics Technique | Application | Potential Impact on Dihydropyranone Research |

|---|---|---|

| Database Mining | Identifying novel scaffolds and lead compounds. | Accelerated discovery of new dihydropyranone derivatives with potential therapeutic applications. |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Rational design of more potent and selective dihydropyranone-based drug candidates. |

| Virtual Screening | Screening large compound libraries against a biological target. | Efficient identification of promising dihydropyranone hits for further development. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early-stage filtering of dihydropyranone candidates with unfavorable pharmacokinetic profiles. taylorfrancis.com |

Sustainable and Green Chemistry Approaches in Dihydropyranone Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of dihydropyranones is no exception. Future research will emphasize the development of more environmentally benign and sustainable routes to these important compounds.

A key focus will be the use of greener solvents, with a particular emphasis on water as a reaction medium. researchgate.net The development of catalytic systems that are efficient in aqueous media is a significant area of investigation. researchgate.net Furthermore, solvent-free reaction conditions and the use of alternative energy sources such as microwave and ultrasound irradiation are being explored to reduce energy consumption and reaction times. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 4,4-dimethyldihydro-2H-pyran-3(4H)-one?

The synthesis typically involves cyclization of α-keto acid derivatives or ketones with appropriate substituents. For example, α-ketoglutaric acid can serve as a precursor, undergoing sequential functionalization and cyclization under acidic or catalytic conditions. A four-step synthesis starting from α-ketoglutaric acid has been reported for analogous dihydropyranones, yielding the target compound in 31% overall yield after optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assign signals for methyl groups (δ ~1.2–1.5 ppm for CH₃) and carbonyl (δ ~200–210 ppm for C=O). Overlapping signals in the dihydropyran ring can be resolved using 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₁₀O₂: 142.0634 g/mol). Electron ionization (EI) fragments the molecule, with peaks corresponding to loss of methyl or carbonyl groups .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, THF) or alcohols (e.g., ethanol) are often used to stabilize intermediates. Cyclization steps may require acidic catalysts (e.g., p-toluenesulfonic acid) at 60–80°C. For example, a cyclization reaction in ethanol at 70°C for 6 hours achieved 85% yield in related dihydropyranones .

Advanced Research Questions

Q. How can conflicting spectroscopic data for dihydropyranone derivatives be resolved?

Discrepancies in NMR or MS data may arise from tautomerism or conformational flexibility. Strategies include:

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures.

- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions, as demonstrated for structurally similar compounds like 3,5-dimethyl-2,6-diphenyl-dihydropyran-4-one .

Q. What strategies improve the yield of the cyclization step in large-scale synthesis?

Key variables to optimize:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or Brønsted acids (e.g., H₂SO₄) can enhance cyclization efficiency.

- Solvent Effects : Switching from ethanol to toluene improved yields by 15% in analogous reactions due to reduced side-product formation .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat transfer, as seen in industrial-scale syntheses of related heterocycles .

Q. How does the steric effect of the 4,4-dimethyl groups influence reactivity?

The bulky methyl groups:

- Reduce Ring Flexibility : This stabilizes specific conformers, affecting regioselectivity in downstream reactions (e.g., nucleophilic additions to the carbonyl group).

- Modulate Electronic Effects : Electron-donating methyl groups increase electron density at the carbonyl, altering its electrophilicity. Computational studies (DFT) can map these effects for reaction design .

Q. What are the applications of this compound in medicinal chemistry?

Dihydropyranones are key intermediates in synthesizing bioactive molecules:

- Pharmaceutical Targets : Used in developing histamine H₃ receptor antagonists and thrombin inhibitors. The rigid ring structure mimics natural substrates, enhancing binding affinity .

- Biological Probes : Methyl-substituted derivatives serve as stereochemical probes in enzyme inhibition studies (e.g., testing active-site flexibility) .

Methodological Tables

Q. Table 1: Example Reaction Conditions for Cyclization

| Step | Reactants | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | α-Ketoglutaric acid derivative | Ethanol | H₂SO₄ | 70 | 6 | 85 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Application |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 6H, CH₃), δ 4.2 (m, 2H, ring CH₂) | Assign methyl and ring protons |

| HRMS | m/z 142.0634 [M+H]⁺ | Confirm molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.